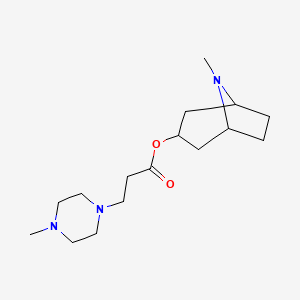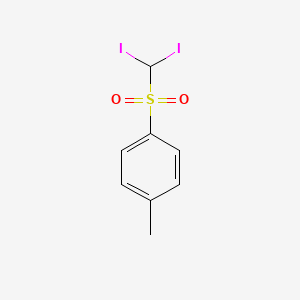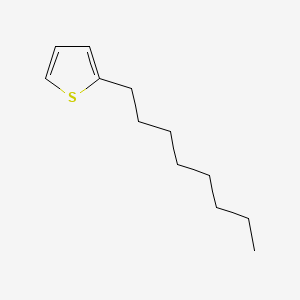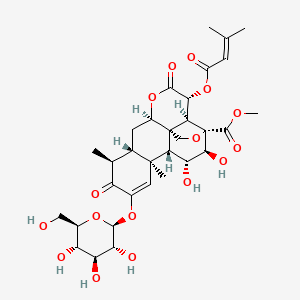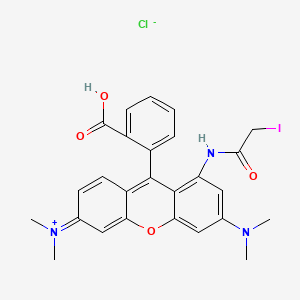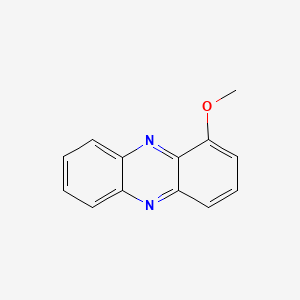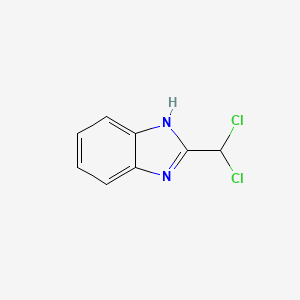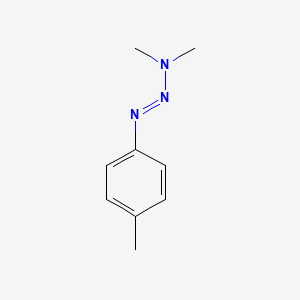
Loxoprofen
Overview
Description
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group, which also includes ibuprofen and naproxen . It is commonly used to treat pain and inflammation associated with musculoskeletal and joint disorders . This compound is marketed under various trade names, including Loxonin in Japan, Brazil, and Mexico .
Mechanism of Action
Target of Action
Loxoprofen primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the formation of various biologically active pain, fever, and inflammatory mediators .
Mode of Action
This compound is a non-selective inhibitor of cyclooxygenase enzymes . It works by reducing the synthesis of prostaglandins from arachidonic acid . This interaction with its targets leads to a decrease in the production of these mediators, thereby reducing pain, fever, and inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins, prostacyclin, thromboxane, and other biologically active mediators . These mediators are involved in various physiological processes, including pain sensation, fever generation, and inflammatory responses .
Pharmacokinetics
This compound is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . It is quickly absorbed from the gastrointestinal tract as an unchanged compound . The drug is primarily metabolized in the liver through glucuronidation . The elimination half-life of this compound is approximately 75 minutes, and it is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain, fever, and inflammation . By inhibiting the production of prostaglandins and other mediators, this compound can alleviate symptoms associated with various musculoskeletal and joint disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of this compound in combination with certain medications, such as antihypertensives, antithrombotics, antidepressants, and corticosteroids, may affect its action . Additionally, the form in which this compound is administered (oral or transdermal) can also impact its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
Loxoprofen functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the formation of prostaglandins, which are mediators of pain, fever, and inflammation . By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound interacts with various biomolecules, including prostacyclin, thromboxane, and arachidonic acid, further contributing to its anti-inflammatory and analgesic effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the production of pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the inflammatory response . This inhibition leads to a reduction in inflammation and pain at the cellular level . Furthermore, this compound affects the expression of genes involved in the inflammatory response, thereby modulating the overall cellular response to inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a non-selective COX inhibitor . By binding to the active sites of COX-1 and COX-2 enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, which are responsible for mediating pain, fever, and inflammation . Additionally, this compound undergoes metabolic conversion to its active trans-alcohol metabolite, which further contributes to its anti-inflammatory effects . The binding interactions with COX enzymes and subsequent inhibition of prostaglandin synthesis are key aspects of this compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and converted to its active metabolite, reaching peak plasma concentrations within 30 to 50 minutes after oral administration . The stability and degradation of this compound have been studied, with findings indicating that it remains stable under physiological conditions . Long-term studies have shown that this compound maintains its anti-inflammatory and analgesic effects over extended periods, making it suitable for chronic pain management .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can induce gastrointestinal toxicity, including ulceration and bleeding . These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, primarily involving the enzymes cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) . The major metabolic pathways include hydroxylation and glucuronidation, resulting in the formation of various metabolites . CYP3A4 and CYP3A5 are the primary isoforms responsible for the hydroxylation of this compound, while UGT2B
Preparation Methods
Loxoprofen can be synthesized through several methods. One common method involves the reaction of 2-oxocyclopentanecarboxylic acid with 4-bromomethylphenylacetic acid under basic conditions to form the intermediate compound, which is then subjected to cyclization and reduction reactions to yield this compound . Industrial production methods often involve the use of hot-melt extrusion techniques to prepare this compound sodium tablets .
Chemical Reactions Analysis
Loxoprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The ketone group in this compound can be reduced to form the corresponding alcohol.
Substitution: This compound can undergo substitution reactions, such as the formation of this compound sodium by reacting with sodium hydroxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide . The major products formed from these reactions include this compound sodium and its alcohol derivative .
Scientific Research Applications
Loxoprofen has a wide range of scientific research applications:
Comparison with Similar Compounds
Loxoprofen is often compared with other NSAIDs, such as ibuprofen, naproxen, and celecoxib. While all these compounds share similar mechanisms of action, this compound is unique in its rapid conversion to an active metabolite, which may contribute to its efficacy and safety profile . Unlike ibuprofen and naproxen, this compound is available in various formulations, including transdermal patches, which offer an alternative route of administration for patients who may experience gastrointestinal side effects from oral NSAIDs .
Similar compounds include:
Ibuprofen: Another propionic acid derivative NSAID used for pain and inflammation.
Naproxen: A propionic acid derivative NSAID with a longer half-life compared to ibuprofen.
Celecoxib: A selective COX-2 inhibitor used for pain and inflammation.
This compound’s unique properties, such as its rapid conversion to an active metabolite and availability in various formulations, make it a valuable option for managing pain and inflammation .
Properties
IUPAC Name |
2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBXTVYHTMGZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045164 | |
| Record name | Loxoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). | |
| Record name | Loxoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
68767-14-6, 80382-23-6 | |
| Record name | Loxoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68767-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068767146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loxoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | loxoprofen acide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOXOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3583H0GZAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Loxoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Loxoprofen?
A1: this compound Sodium is a prodrug that is metabolized into its active form, this compound-SRS (trans-alcohol form), in the liver. This compound-SRS inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes, preventing the production of prostaglandins, which are mediators of inflammation and pain. [, ]
Q2: Is this compound effective in treating neuropathic pain?
A3: Interestingly, while this compound shows limited efficacy in acute inflammatory pain models, research suggests it may have beneficial effects on neuropathic pain, particularly in a rat model of chronic sciatic nerve constriction injury. [] This difference in activity warrants further investigation.
Q3: What is the molecular formula and weight of this compound Sodium?
A3: The molecular formula of this compound Sodium is C16H17NaO3, and its molecular weight is 280.3 g/mol. More detailed spectroscopic data can be found in the literature.
Q4: How is this compound metabolized in the body?
A6: this compound is primarily metabolized in the liver by carbonyl reductase to its active metabolite, trans-alcohol form (Trans-OH), and its inactive cis-alcohol form. Further metabolism involves glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7. [, ]
Q5: What is the bioavailability of this compound?
A7: Studies in healthy volunteers have shown that this compound tablets exhibit good bioavailability, with the 90% confidence intervals for the ratio of Cmax, AUC0-t, and AUCt-∞ of test formulations falling within the acceptable range (0.8–1.25) for bioequivalence compared to reference formulations. []
Q6: Does repeated administration of this compound affect its metabolism?
A8: Research suggests that repeated oral administration of this compound for three consecutive days, followed by a seven-day washout, can alter its metabolism in humans. Specifically, pretreatment increased the area under the curve (AUC) of the trans-alcohol metabolite in plasma and its contribution to total urinary recovery. This suggests an increase in stereoselective reduction to trans-alcohol metabolites and phase II metabolism. []
Q7: What models have been used to study the efficacy of this compound?
A7: Various in vivo models have been employed to investigate this compound's effects. These include:
- Rat air pouch model: Demonstrates reduction in prostaglandin E2 levels in inflammatory exudates, indicating anti-inflammatory activity. []
- Rat carrageenan-induced paw edema model: Shows this compound's ability to reduce paw edema and prostaglandin E2 content in inflamed paw exudates, further supporting its anti-inflammatory properties. []
- Rat chronic sciatic nerve constriction injury (CCI) model: Reveals potential for this compound to reduce thermal hyperalgesia associated with neuropathic pain. []
- Adjuvant-induced arthritis (AA) rat model: Used to study this compound's ulcerogenic potential and the protective effects of co-administered magnesium water. []
Q8: Are there any cell-based assays used to study this compound's effects?
A10: Yes, primary cultures of guinea pig gastric mucosal cells and cultured human gastric cancer cells have been used to assess this compound's direct cytotoxicity. These studies showed this compound and its active metabolite, this compound-OH, induced lower levels of necrosis and apoptosis compared to other NSAIDs, suggesting reduced gastrointestinal toxicity. []
Q9: Has this compound's efficacy been evaluated in clinical trials?
A9: Yes, several clinical trials have assessed this compound's efficacy and safety in various conditions, including:
- Frozen shoulder: Demonstrated comparable analgesic efficacy to other NSAIDs like this compound. []
- Acute upper respiratory tract infections: Showed significant antipyretic and analgesic effects, comparable to other NSAIDs. []
- Knee osteoarthritis: Exhibited good efficacy in alleviating pain and improving functionality, with some studies suggesting a faster onset of action compared to other NSAIDs. [, ]
Q10: What are the potential side effects of this compound?
A12: While generally considered safe and effective, this compound, like other NSAIDs, can cause side effects, most commonly gastrointestinal disturbances and, less frequently, central nervous system issues. []
Q11: Does this compound carry a risk of cardiovascular events?
A11: While specific studies on this compound and cardiovascular risks are limited in the provided research, it's important to note that NSAIDs, in general, are associated with a potential increased risk of cardiovascular events, especially with long-term use. This risk should be carefully considered, particularly for patients with pre-existing cardiovascular conditions.
Q12: What formulations of this compound are available?
A14: this compound is available in various formulations, including oral tablets, topical patches, and potentially other formulations like plasters. [, , ]
Q13: How stable is this compound under various conditions?
A13: The stability of this compound can be influenced by factors such as temperature, humidity, and pH. Specific stability data and degradation pathways can be found in the literature.
Q14: What analytical methods are used to quantify this compound in biological samples?
A16: Several analytical techniques are available to determine this compound concentrations, including high-performance liquid chromatography (HPLC) often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. [, , ]
Q15: Are there any specific drug delivery strategies being explored for this compound?
A17: While the provided research doesn't delve into specific targeted drug delivery strategies for this compound, the development of transdermal patches suggests an interest in optimizing its delivery and potentially reducing systemic side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)
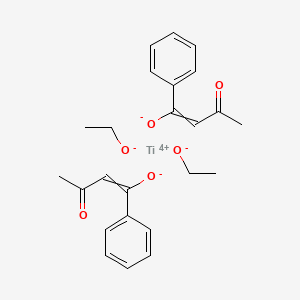
![8-Chloro-1-cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride](/img/structure/B1209697.png)

